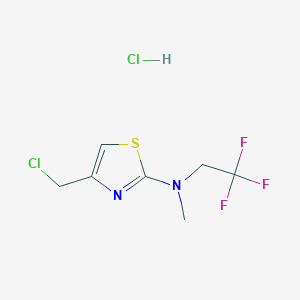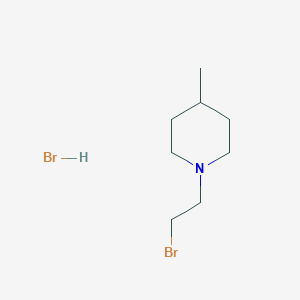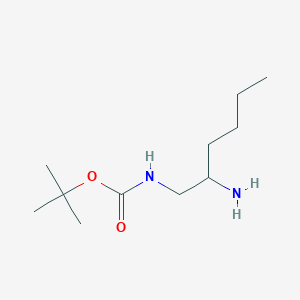
2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule that contains an aromatic benzene ring, a hydrochloride group, and a 2-amino-3,3-dimethylbutoxy group. The presence of these functional groups suggests that it could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzene ring and the various functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring might undergo electrophilic aromatic substitution reactions, while the amino and hydrochloride groups could participate in acid-base reactions .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- Synthesis Techniques : Research in chemical synthesis provides insights into methodologies for creating complex molecules. For example, the synthesis of 2-amino-4,5-dimethylbenzoic acid demonstrates techniques in condensation, cyclization, and oxidation processes, essential for developing pharmaceuticals and materials science (Cheng Lin, 2013).
- Molecular Structure Analysis : Studies like the characterization of pentazole anion in methanol highlight the importance of molecular structure analysis in understanding the properties of new compounds. Such analyses contribute to materials science, especially in designing energetic materials with specific characteristics (Xu Bing-tao et al., 2017).
Potential Applications in Diverse Fields
- Antimicrobial and Anticancer Potentials : Research into new compounds often explores their biological activities. For instance, the design and synthesis of specific pyrazol-3-ones showed potential antimicrobial and anticancer activities, illustrating how chemical synthesis is directly linked to discovering new therapeutics (Sumit Sigroha et al., 2012).
- Environmental Applications : Studies on the degradation of dimethylbenzene by Corynebacterium strain C125 show the environmental applications of chemical research in addressing pollution and bioremediation strategies (G. Schraa et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-10-7-6-8-11(2)13(10)16-9-12(15)14(3,4)5;/h6-8,12H,9,15H2,1-5H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJJVSXFHGISN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride | |
CAS RN |
1384429-91-7 |
Source


|
| Record name | 2-Butanamine, 1-(2,6-dimethylphenoxy)-3,3-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)




![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)

![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)